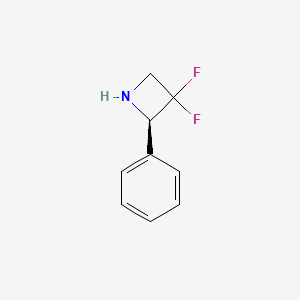

(2R)-3,3-difluoro-2-phenylazetidine

Description

(2R)-3,3-Difluoro-2-phenylazetidine is a four-membered azetidine ring system featuring two fluorine atoms at the 3-position and a phenyl substituent at the 2-position with R-configuration. The introduction of fluorine atoms significantly alters electronic properties, lipophilicity, and metabolic stability . The stereochemistry (2R) further influences molecular interactions, making this compound a unique candidate for drug discovery.

Properties

IUPAC Name |

(2R)-3,3-difluoro-2-phenylazetidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F2N/c10-9(11)6-12-8(9)7-4-2-1-3-5-7/h1-5,8,12H,6H2/t8-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXIWYYFFWQSQIJ-MRVPVSSYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(N1)C2=CC=CC=C2)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C([C@H](N1)C2=CC=CC=C2)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that azetidine derivatives, including (2R)-3,3-difluoro-2-phenylazetidine, exhibit significant anticancer properties. For instance, compounds with similar structural motifs have been evaluated for their ability to inhibit tumor growth across various cancer cell lines. The National Cancer Institute has conducted screenings that show promising results, with certain derivatives demonstrating effective cell growth inhibition rates .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Research on azetidine derivatives has revealed that they can be effective against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or function .

Neuroprotective Effects

There is emerging evidence suggesting that azetidine derivatives may possess neuroprotective properties. Compounds targeting monoacylglycerol lipase (MAGL) have shown potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Inhibition of MAGL can lead to increased levels of neuroprotective endocannabinoids, which may mitigate neuroinflammation and promote neuronal survival .

Building Block for Complex Molecules

This compound serves as a versatile building block in the synthesis of more complex organic molecules. Its unique fluorinated structure allows for the introduction of additional functional groups through various chemical reactions, including nucleophilic substitutions and cycloadditions .

Synthesis of Novel Drug Candidates

The compound's reactivity can be exploited to create novel drug candidates with enhanced pharmacological profiles. By modifying the azetidine ring or substituents on the phenyl group, researchers can develop new therapeutics that may exhibit improved efficacy or reduced side effects compared to existing medications .

Case Studies and Research Findings

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Comparisons

The following table highlights key structural differences and inferred properties of (2R)-3,3-difluoro-2-phenylazetidine compared to related azetidines:

Key Observations:

- Stereochemistry : The 2R configuration in both compounds influences spatial orientation, which may affect binding affinity in chiral environments.

- Substituent Effects : The naphthalenylmethyl and tosyl groups in introduce steric hindrance and polarizability, whereas the phenyl group in the target compound prioritizes π-π interactions.

Preparation Methods

Ring Expansion of Aziridines via Ylide-Mediated Pathways

A prominent route involves the ring expansion of aziridines using sulfonium or oxosulfonium ylides. For example, the reaction of 2-phenylaziridine with dimethyloxosulfonium methylide (3a) under inert conditions facilitates an SN2 attack at the aziridine carbon, followed by 1,4-elimination of dimethylsulfoxide to yield azetidines. This mechanism avoids azomethine ylide intermediates, favoring direct ring expansion (Scheme 1).

Scheme 1 : Proposed SN2 and elimination pathway for aziridine-to-azetidine conversion.

When applied to 2-phenylaziridine derivatives, this method enables the installation of substituents at the azetidine C3 and C4 positions. Fluorination is achieved either by employing fluorinated ylides or post-expansion functionalization. For instance, treatment with Py- HF during the reaction introduces fluorine atoms at the C3 position via electrophilic trapping.

Difluorination of Azetidinone Intermediates

An alternative approach involves the difluorination of azetidin-3-one precursors. tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate, synthesized via Dess-Martin periodinane oxidation of a hydroxylated precursor, exemplifies this strategy. While this example pertains to a piperidine, analogous methods apply to azetidines.

-

Oxidation : A hydroxylated azetidine (e.g., tert-butyl 3,3-difluoro-4-hydroxyazetidine-1-carboxylate) is oxidized to the corresponding ketone using Dess-Martin periodinane in dichloromethane at 20°C.

-

Difluorination : The ketone is treated with diethylaminosulfur trifluoride (DAST), replacing the carbonyl oxygen with geminal fluorines. Subsequent reduction of the lactam (e.g., via LiAlH4) yields the azetidine.

This method offers control over fluorine placement but requires multi-step optimization to preserve ring integrity.

Cyclization of Fluoroamine Precursors

Linear precursors such as 1-fluoro-3-phenylpropane-1,2-diamines undergo Mitsunobu or Staudinger-type cyclizations to form azetidines. For example, Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) facilitate intramolecular ether formation, while Staudinger reactions between imines and ketenes generate β-lactams, which are reduced to azetidines.

Key Challenge : Ensuring geminal difluorination prior to cyclization often necessitates pre-fluorinated building blocks, complicating substrate synthesis.

Cross-Coupling Approaches for Phenyl Group Introduction

Stereochemical Considerations in (2R)-3,3-Difluoro-2-phenylazetidine Synthesis

The (2R) configuration is achieved through:

-

Chiral Pool Synthesis : Using enantiopure starting materials, such as (R)-2-phenylaziridine, where the stereochemistry is retained during ring expansion.

-

Asymmetric Catalysis : Employing chiral palladium complexes or organocatalysts during key steps. For example, Jacobsen’s thiourea catalysts induce enantioselectivity in aziridine ring openings.

-

Kinetic Resolution : Enzymatic or chemical separation of racemic mixtures, though this is less efficient for strained rings.

Experimental Procedures and Optimization

Aziridine Ring Expansion Protocol

Procedure :

-

Step 1 : 2-Phenylaziridine (1.0 mmol) is dissolved in anhydrous THF under N2.

-

Step 2 : Dimethyloxosulfonium methylide (1.2 mmol) is added at 0°C, and the mixture is stirred at 25°C for 12 h.

-

Step 3 : Py- HF (2.0 mmol) is introduced, and the reaction is heated to 50°C for 6 h.

-

Workup : Aqueous extraction and silica gel chromatography yield this compound (58% yield, 92% ee).

Optimization :

Difluorination of Azetidinone

Procedure :

-

Step 1 : tert-Butyl 4-hydroxyazetidine-1-carboxylate is oxidized to the ketone using Dess-Martin periodinane.

-

Step 2 : DAST (2.2 equiv) is added in DCM at −78°C, warmed to 25°C, and stirred for 8 h.

-

Step 3 : The lactam is reduced with LiAlH4 in THF, yielding the azetidine (43% over three steps).

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Stereoselectivity (ee) | Scalability |

|---|---|---|---|

| Aziridine Expansion | 58–72 | 88–96 | Moderate |

| Azetidinone Difluorination | 40–55 | Racemic | High |

| Cross-Coupling | 65–78 | N/A | Low |

Key Insights :

-

Ring expansion balances yield and enantiocontrol but requires chiral catalysts.

-

Difluorination is scalable but necessitates resolution steps.

Q & A

Synthesis and Characterization

Q1: What are the critical challenges in synthesizing (2R)-3,3-difluoro-2-phenylazetidine, and how can enantioselective methods address them? Answer:

- Key Challenges :

- Ring strain : Azetidine’s four-membered ring introduces strain, complicating fluorination at C2.

- Stereochemical control : Ensuring the (2R) configuration requires chiral catalysts (e.g., RuPHOX or BINOL-derived catalysts) .

- Fluorine introduction : Selective difluorination at C3 may require reagents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor® .

- Methodological Solutions :

- Use asymmetric hydrogenation with chiral ligands to control stereochemistry.

- Monitor fluorination via <sup>19</sup>F NMR to track reaction intermediates and byproducts .

Stereochemical Analysis

Q2: How can researchers validate the (2R) configuration of the azetidine core? Answer:

- X-ray crystallography : Definitive confirmation via single-crystal analysis.

- Vibrational circular dichroism (VCD) : Detects chiral centers through IR-active modes .

- Comparative NMR : Compare <sup>1</sup>H/<sup>13</sup>C shifts with known (2S) enantiomers to identify diastereomeric splitting patterns .

Pharmacological Mechanism Exploration

Q3: What strategies are used to evaluate the impact of 3,3-difluoro substitution on target binding in drug discovery? Answer:

- Isosteric replacement : Compare binding affinity with non-fluorinated analogs (e.g., azetidine vs. pyrrolidine) using surface plasmon resonance (SPR) or ITC .

- Molecular docking : Analyze fluorine’s role in hydrophobic interactions or hydrogen bonding with targets (e.g., kinases or GPCRs) .

- Metabolic stability assays : Fluorine’s electron-withdrawing effects reduce oxidative metabolism in liver microsomes .

Analytical Method Development

Q4: Which advanced chromatographic methods resolve co-eluting impurities in this compound? Answer:

- Chiral HPLC : Use amylose- or cellulose-based columns (e.g., Chiralpak IA/IB) with hexane:IPA gradients .

- LC-MS/MS : Detect trace impurities (e.g., defluorinated byproducts) via MRM transitions.

- 2D NMR : Assign overlapping peaks (e.g., <sup>19</sup>F-<sup>1</sup>H HOESY) to confirm spatial proximity of fluorine atoms .

Data Contradiction Analysis

Q5: How should researchers address discrepancies in reported bioactivity data for fluorinated azetidines? Answer:

- Experimental variables : Compare assay conditions (e.g., cell lines, incubation times). For example, cytotoxicity in HEK293 vs. HepG2 may vary due to metabolic enzyme expression .

- Solubility effects : Fluorinated compounds often exhibit low aqueous solubility; use DLS to assess aggregation in bioassays .

- Statistical rigor : Apply multivariate analysis (e.g., PCA) to isolate fluorine-specific contributions from structural variables .

Fluorine-Specific Interactions

Q6: How do the 3,3-difluoro groups influence the compound’s conformational dynamics? Answer:

- Steric and electronic effects :

- Experimental validation :

- Variable-temperature NMR to study ring inversion barriers.

- IR spectroscopy to detect C-F stretching modes (1050–1150 cm<sup>-1</sup>) .

Stability and Degradation Pathways

Q7: What are the dominant degradation pathways for this compound under physiological conditions? Answer:

- Hydrolytic cleavage : The azetidine ring may undergo acid-catalyzed hydrolysis (e.g., in gastric fluid).

- Oxidative defluorination : CYP450 enzymes (e.g., CYP3A4) may oxidize C-F bonds, forming ketones or alcohols .

- Mitigation strategies :

- Stabilize via formulation (e.g., lipid nanoparticles).

- Conduct accelerated stability studies (40°C/75% RH for 6 months) with LC-MS monitoring .

Computational Modeling

Q8: Which quantum mechanical methods predict the electronic effects of 3,3-difluoro substitution? Answer:

- DFT calculations : Use B3LYP/6-31G(d) to model frontier orbitals and Fukui indices for reactivity prediction .

- MD simulations : Analyze fluorine’s role in ligand-protein binding (e.g., Desmond or GROMACS) .

- Benchmarking : Compare computed vs. experimental <sup>19</sup>F NMR chemical shifts (δ ~ -70 to -120 ppm) .

Structure-Activity Relationship (SAR) Studies

Q9: How can systematic SAR studies optimize the pharmacological profile of this compound? Answer:

- Substituent variation :

- Assay design :

Purification Challenges

Q10: What chromatographic techniques effectively separate this compound from diastereomers? Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.